molecular formula C9H8N2O2 B11915204 5-Amino-3-hydroxyquinolin-2(1H)-one CAS No. 249604-82-8

5-Amino-3-hydroxyquinolin-2(1H)-one

Cat. No.: B11915204
CAS No.: 249604-82-8
M. Wt: 176.17 g/mol
InChI Key: IVUVZNXJJXPSTI-UHFFFAOYSA-N
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Description

5-Amino-3-hydroxyquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an amino group at the 5-position, a hydroxyl group at the 3-position, and a keto group at the 2-position, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-hydroxyquinolin-2(1H)-one can be achieved through several methods, including:

    Cyclization Reactions: Starting from appropriate aniline derivatives, cyclization can be induced under acidic or basic conditions to form the quinoline ring.

    Amination and Hydroxylation: Introducing the amino and hydroxyl groups can be done through selective amination and hydroxylation reactions using reagents like ammonia and hydrogen peroxide.

Industrial Production Methods

Industrial production may involve optimized synthetic routes that ensure high yield and purity. Catalysts and specific reaction conditions are often employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-hydroxyquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The keto group can be reduced to form hydroquinoline derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Hydroquinoline derivatives.

    Substitution Products: Various substituted quinoline derivatives.

Scientific Research Applications

5-Amino-3-hydroxyquinolin-2(1H)-one has several applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-3-hydroxyquinolin-2(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The pathways involved can include inhibition of specific enzymes, modulation of receptor activity, and interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of the quinoline family.

    8-Hydroxyquinoline: Known for its metal-chelating properties.

    Chloroquine: A well-known antimalarial drug.

Uniqueness

5-Amino-3-hydroxyquinolin-2(1H)-one is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives.

Properties

CAS No.

249604-82-8

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

5-amino-3-hydroxy-1H-quinolin-2-one

InChI

InChI=1S/C9H8N2O2/c10-6-2-1-3-7-5(6)4-8(12)9(13)11-7/h1-4,12H,10H2,(H,11,13)

InChI Key

IVUVZNXJJXPSTI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=C(C(=O)NC2=C1)O)N

Origin of Product

United States

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